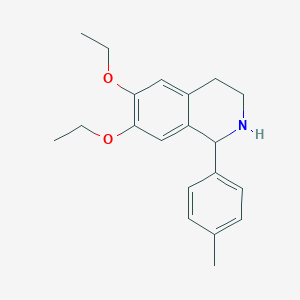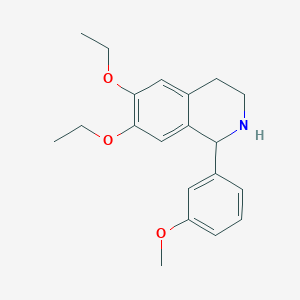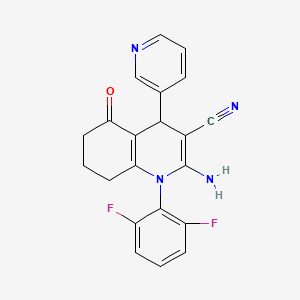![molecular formula C22H11ClF2N2O6 B11506200 N-{4-[chloro(difluoro)methoxy]phenyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11506200.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group, a nitro group, and an anthracene backbone. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorodifluoromethoxylation: Incorporation of the chlorodifluoromethoxy group.
Anthracene Derivatization: Formation of the anthracene backbone.
Amidation: Coupling of the carboxamide group.
Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-3-YL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H11ClF2N2O6 |
|---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H11ClF2N2O6/c23-22(24,25)33-12-7-5-11(6-8-12)26-21(30)16-10-9-15-17(18(16)27(31)32)20(29)14-4-2-1-3-13(14)19(15)28/h1-10H,(H,26,30) |
InChI Key |
SANMWHGOQRSVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(4-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11506126.png)

![3-(4-tert-butylphenyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11506138.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11506143.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11506156.png)
![Diethyl 2,6-diamino-4-bromo-8-chlorofuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11506161.png)
![3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11506162.png)
![4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11506164.png)
![1,3,3,6,10-pentamethyl-8-(2,5,5-trimethyl-4,5-dihydro-3H-pyrrol-3-ylidene)-2-azaspiro[4.5]deca-1,6,9-triene](/img/structure/B11506165.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B11506166.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11506180.png)
![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506182.png)
